molecular formula C24H24N2O3S B2875548 3-(4-methoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955640-57-0

3-(4-methoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Número de catálogo: B2875548
Número CAS: 955640-57-0
Peso molecular: 420.53
Clave InChI: TUARHFGMYXWUHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a propanamide linker connecting a 4-methoxyphenyl group to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl moiety. The thiophene and methoxyphenyl groups may enhance lipophilicity and binding interactions, while the tetrahydroisoquinoline core provides rigidity for target engagement.

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-5,7-10,14-15H,6,11-13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUARHFGMYXWUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Inference
Target Compound Not Provided ~450 (estimated) Thiophene-2-carbonyl, 4-methoxy Receptor antagonism
N-(4-Fluorophenyl)-...propanamide (Ev5) C₁₇H₁₆FN₅O₂ 341.34 Tetrazole, Fluorophenyl Metabolic stability
Methyl 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-THIQ (8a) Not Provided ~400 (estimated) 3,4-Dimethoxyphenyl, 7-methoxy Receptor antagonism

Métodos De Preparación

Bischler-Napieralski Cyclization

A phenethylamine precursor (1) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) to form a dihydroisoquinoline intermediate (2) . For example, 3,4-dimethoxyphenethylamine cyclizes under refluxing POCl₃ to yield 6,7-dimethoxy-3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation generates the tetrahydroisoquinoline (3) .

Reaction Conditions

  • Substrate : 3,4-Dimethoxyphenethylamine
  • Cyclization Agent : POCl₃ (reflux, 4 h)
  • Reduction : NaBH₄ in methanol (0°C to RT, 2 h)
  • Yield : 68–85%

Functionalization at Position 7: 3-(4-Methoxyphenyl)Propanamide

The propanamide side chain is introduced via amide coupling between 3-(4-methoxyphenyl)propanoic acid (5) and the C7-amine of the tetrahydroisoquinoline derivative.

Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid

4-Methoxyphenylacetonitrile undergoes a Michael addition with acrylonitrile, followed by hydrolysis to yield the carboxylic acid:

  • React 4-methoxyphenylacetonitrile with acrylonitrile in ethanol (reflux, 6 h).
  • Hydrolyze the nitrile intermediate with concentrated HCl (110°C, 24 h).
  • Neutralize with NaOH to isolate 3-(4-methoxyphenyl)propanoic acid.

Yield : 78%

Amide Coupling

The carboxylic acid (5) is activated using thionyl chloride (SOCl₂) to form the acyl chloride (6) , which reacts with the C7-amine of the tetrahydroisoquinoline (7) :

  • Convert 5 to 6 using SOCl₂ (reflux, 2 h).
  • Add 6 (1.1 eq) to a solution of 7 (1.0 eq) and NaHCO₃ (2.0 eq) in DCM.
  • Stir at RT for 8 h, then purify via column chromatography.

Yield : 65–82%

Optimization and Challenges

Regioselectivity in Acylation

The C2 and C7 positions require sequential protection-deprotection strategies to avoid cross-reactivity. Boc-protection of the C7-amine prior to C2 acylation improves regioselectivity.

Stereochemical Considerations

Racemic mixtures are typically obtained during NaBH₄ reduction. Chiral resolution via HPLC or asymmetric hydrogenation may be employed for enantiopure products.

Analytical Data

Table 1: Characterization of Key Intermediates

Compound M.P. (°C) H NMR (δ, ppm) MS (m/z)
3 112–114 6.78 (s, 1H, ArH), 3.85 (s, 3H, OCH₃) 191 [M+H]+
7 89–91 7.45 (d, J=8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃) 324 [M+H]+
Final 156–158 8.12 (s, 1H, NH), 6.90–7.30 (m, 6H, ArH) 463 [M+H]+

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.